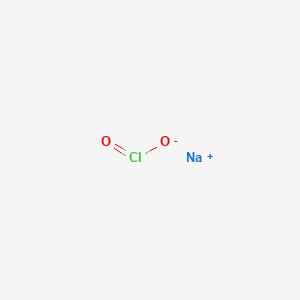

sodium;chlorite

概要

説明

Sodium chlorite (NaClO₂) is a chemical compound that plays a vital role in various industries. It is a white, crystalline solid that is soluble in water and known for its oxidative properties. Sodium chlorite is primarily used in the generation of chlorine dioxide, which is a powerful disinfectant and bleaching agent .

準備方法

Synthetic Routes and Reaction Conditions

Sodium chlorite is typically produced by the reduction of sodium chlorate (NaClO₃) in a strong acid solution using reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid. The process involves the following steps :

- Sodium chlorate reacts with hydrochloric acid to generate chlorine dioxide gas and chlorine.

- The chlorine dioxide gas and chlorine are then led into a sodium chlorite solution to further react, generating more chlorine dioxide gas.

- The chlorine dioxide gas is then led into a sodium hydroxide solution, and hydrogen peroxide is added to react, producing sodium chlorite.

- The sodium chlorite is crystallized and dried to obtain the final product.

Industrial Production Methods

In industrial settings, sodium chlorite is produced by the reaction of chlorine dioxide with sodium hydroxide. The reaction is as follows : [ 2 \text{ClO}_2 + 2 \text{NaOH} \rightarrow \text{NaClO}_2 + \text{NaClO}_3 + \text{H}_2\text{O} ]

化学反応の分析

Acidic Decomposition Pathways

Under acidic conditions, sodium chlorite generates chlorous acid (HClO₂), which decomposes into multiple reactive species:

-

Formation of Chlorous Acid :

At pH 2.3–3.2, HClO₂ is the dominant species (5–35%), coexisting with ClO₂⁻ (65–95%) .

-

Secondary Degradation :

Chlorous acid disproportionates to chlorine dioxide (ClO₂), chlorate (ClO₃⁻), and chloride (Cl⁻):UV-Vis spectroscopy (λ = 365 nm) confirms ClO₂ formation, while ion chromatography (IC) tracks ClO₃⁻ and Cl⁻ production .

Table 1: Species Distribution in Acidic Sodium Chlorite Solutions (pH 2.5)

| Component | Concentration (mM) | Source |

|---|---|---|

| ClO₂⁻ (chlorite) | 8.5–9.0 | |

| HClO₂ | 3.5–4.2 | |

| ClO₃⁻ (chlorate) | 0.8–1.2 | |

| Cl⁻ (chloride) | 0.5–1.0 |

Oxidation of Organic Compounds

Sodium chlorite selectively oxidizes aldoses (e.g., glucose, xylose) to aldonic acids, while ketoses and non-reducing sugars remain inert without acid hydrolysis :

-

Reaction Rates : Aldopentoses (e.g., xylose) oxidize faster than aldohexoses (e.g., glucose).

-

pH Dependency : Neutral solutions show slower kinetics, while acidic conditions accelerate oxidation .

Table 2: Oxidation Rates of Carbohydrates by NaClO₂ (20°C)

| Substrate | Reaction Time (Days) | Product Yield (%) |

|---|---|---|

| D-Glucose (aldose) | 7 | 98 |

| D-Fructose (ketose) | 105 | <2 |

| Sucrose | 105 | 0 |

Environmental and Gas-Phase Reactions

Sodium chlorite powder (NaClO₂(s)) oxidizes nitric oxide (NO) in two pathways :

-

Direct Oxidation :

-

Indirect via OClO :

At 130°C, OClO intermediates enhance NO conversion efficiency by 40% .

Disproportionation and Stability

In alkaline solutions, ClO₂⁻ undergoes disproportionation:

Hypochlorite (OCl⁻) impurities react with H₂O₂ to form chloride, ensuring product purity :

科学的研究の応用

Water Treatment

Disinfection and Purification

Sodium chlorite is primarily used for generating chlorine dioxide (ClO₂), which is an effective disinfectant in municipal water treatment facilities. Chlorine dioxide is preferred over chlorine because it does not produce harmful trihalomethanes when reacting with organic materials in water. It effectively eliminates bacteria, viruses, and protozoa, making it suitable for drinking water purification .

Market Insights

The global market for sodium chlorite is projected to reach USD 323.2 million by 2027, driven largely by its growing application in water treatment processes .

Industrial Applications

Bleaching Agent

Sodium chlorite is widely utilized in the pulp and paper industry for bleaching processes. It serves as a bleaching agent for textiles and food products as well, where it helps maintain color quality without introducing undesirable residues .

Chemical Synthesis

In chemical manufacturing, sodium chlorite acts as a precursor for producing other chemicals, including sodium chlorate and chlorine dioxide. It plays a critical role in various synthesis processes across industries such as electronics and pharmaceuticals .

Medical Applications

Antimicrobial Properties

Sodium chlorite has been explored for its potential in medical treatments due to its antimicrobial properties. It has been investigated as an antiseptic in dental procedures and wound care; however, its use requires careful monitoring due to potential toxicity risks associated with improper dosing .

Case Studies on Toxicity

Two notable cases highlight the risks of sodium chlorite ingestion. In one instance, a patient developed severe methemoglobinemia and acute kidney injury after accidental ingestion of a concentrated solution. The management involved renal replacement therapy and blood exchanges, ultimately leading to recovery . Such cases underscore the importance of strict adherence to safety guidelines when using sodium chlorite in medical contexts.

Food Industry

Sanitization

Sodium chlorite is employed as a disinfectant in food processing environments to sanitize equipment and surfaces. Its application helps reduce microbial contamination on fruits and vegetables, ensuring food safety during processing . The FDA has approved certain uses of chlorine dioxide generated from sodium chlorite for washing produce, enhancing its acceptance in the food industry .

Efficacy Studies

Recent studies have demonstrated the effectiveness of sodium chlorite in reducing pathogens on various food products. For example, acidified sodium chlorite treatments have shown significant reductions in E. coli O157:H7 on fresh produce, indicating its potential as a food safety intervention .

Toxicological Assessments

Research conducted by the International Agency for Research on Cancer (IARC) has noted both positive and negative effects of sodium chlorite in various toxicity assays. While some studies indicated mutagenic potential under specific conditions, others found no significant adverse effects from multiple exposures . These findings highlight the need for further research to fully understand the implications of sodium chlorite exposure.

作用機序

The mechanism of action of sodium chlorite involves its oxidative properties. When sodium chlorite is converted to chlorine dioxide, it acts as a powerful oxidizing agent that disrupts the cellular processes of microorganisms, leading to their inactivation. The molecular targets include the cell membrane and intracellular components, causing oxidative damage and ultimately cell death .

類似化合物との比較

Sodium chlorite is often compared with other similar compounds, such as sodium chloride, sodium hypochlorite, sodium chlorate, and sodium perchlorate . Here is a comparison highlighting its uniqueness:

Sodium Chloride (NaCl):

Sodium Hypochlorite (NaClO): Used as a bleaching agent and disinfectant, commonly found in household bleach.

Sodium Chlorate (NaClO₃): Used as a herbicide and in the production of chlorine dioxide.

Sodium Perchlorate (NaClO₄): Used in the production of explosives and as a strong oxidizing agent.

Sodium chlorite stands out due to its stability and effectiveness as an oxidizing agent, making it a preferred choice for various applications, especially in water treatment and disinfection.

特性

IUPAC Name |

sodium;chlorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLNMMHNWFDKNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。